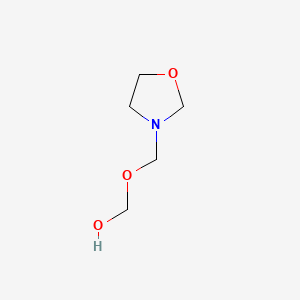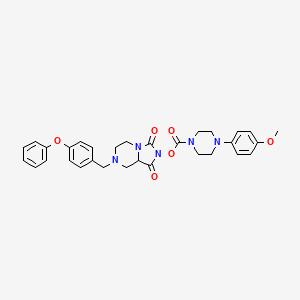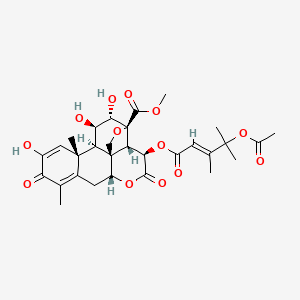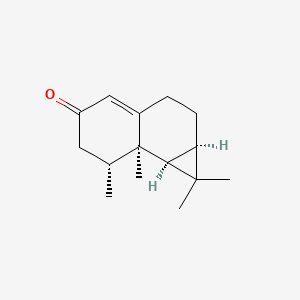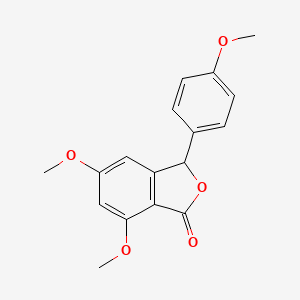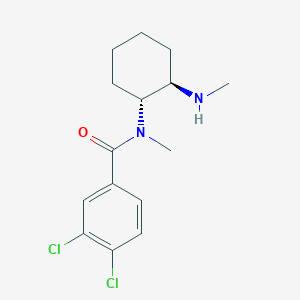
N-去甲基U-47700
描述
N-去甲基 U-47700 是合成阿片类药物 U-47700 的主要代谢产物N-去甲基 U-47700 是通过人体中 U-47700 的 N-去甲基化代谢过程形成的 .
科学研究应用
N-去甲基 U-47700 主要用于法医和毒理学研究。它作为 U-47700 及其代谢物在生物样品中定量的参考标准。 该化合物也用于临床毒理学、尿液药物检测和法医分析,以检测和定量 U-47700 及其代谢物的存在 .
作用机制
N-去甲基 U-47700 通过作为 U-47700 的代谢物发挥作用。U-47700 是 μ-阿片受体的强效激动剂,负责其镇痛作用。 去甲基化过程降低了化合物对阿片受体的亲和力,导致其效力低于母体化合物 . 涉及的分子靶点和途径包括 μ-阿片受体、κ-阿片受体和 δ-阿片受体 .
准备方法
合成路线和反应条件
N-去甲基 U-47700 的合成涉及 U-47700 的 N-去甲基化。该过程可以使用各种试剂和条件来实现。 一种常见的方法涉及使用氘标记的类似物,以便在分析研究中进行精确的定量 . 反应通常涉及使用特定 pH 值的碳酸盐缓冲液来促进去甲基化过程 .
工业生产方法
化学反应分析
反应类型
N-去甲基 U-47700 会经历各种化学反应,包括:
氧化: 该反应涉及氧的添加或氢的去除,导致氧化代谢物的形成。
还原: 该反应涉及氢的添加或氧的去除,导致还原代谢物的形成。
常见试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 条件通常涉及特定的 pH 值、温度和溶剂,以优化反应产率和选择性 .
形成的主要产物
这些反应形成的主要产物包括 N-去甲基 U-47700 的各种氧化、还原和取代衍生物。 这些产物通常使用液相色谱-质谱 (LC-MS) 等技术进行分析,以确定它们的结构和浓度 .
相似化合物的比较
类似化合物
与 N-去甲基 U-47700 类似的化合物包括:
U-47700: 母体化合物,一种强效的 μ-阿片受体激动剂。
N,N-二去甲基 U-47700: U-47700 的另一种代谢产物,通过进一步去甲基化形成。
N-去乙基 U-49900: U-49900 的主要代谢产物,另一种合成阿片类药物.
独特性
N-去甲基 U-47700 的独特之处在于其特定的代谢途径及其作为 U-47700 的主要代谢产物的作用。 与母体化合物相比,其效力较低,使其成为法医和毒理学研究中宝贵的参考标准 .
属性
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLMIGVJKXDEGR-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342244 | |
| Record name | N-Desmethyl U 47700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-73-1 | |
| Record name | N-Desmethyl U-47700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl U 47700 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL U-47700 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK7L86EX3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of N-Desmethyl U-47700 in forensic toxicology?
A1: N-Desmethyl U-47700 is a primary metabolite of U-47700 and has been detected in higher concentrations than the parent drug in certain tissues, like pig brain. [] This highlights the importance of analyzing for metabolites in addition to the parent compound in forensic toxicology, as metabolite presence can provide crucial information about drug exposure even when parent drug concentrations are low. [, ]
Q2: Are there any analytical challenges in detecting and quantifying N-Desmethyl U-47700?
A2: Identifying and quantifying N-Desmethyl U-47700, especially in the context of forensic investigations, requires specialized analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed for this purpose. [, , ] This method allows for the separation and sensitive detection of the metabolite in complex biological matrices. [, , ]
Q3: How does the tissue distribution of N-Desmethyl U-47700 compare to U-47700?
A3: Research using a pig model showed that N-Desmethyl U-47700 reaches higher concentrations in certain tissues compared to U-47700, notably in the brain. [] While U-47700 was found in higher concentrations in duodenum content, bile fluid, and adipose tissue, N-Desmethyl U-47700 was more prominent in organs involved in metabolism, such as the liver and kidney. [] This difference in distribution patterns underscores the importance of considering both parent and metabolite concentrations when interpreting toxicological findings. []
Q4: What is the postmortem redistribution potential of N-Desmethyl U-47700?
A4: Studies using a controlled pig model suggest that N-Desmethyl U-47700 demonstrates low to moderate postmortem redistribution. [] This finding is crucial for forensic investigations, as it implies that measured concentrations of this metabolite in postmortem samples can provide relatively reliable information about drug exposure prior to death. []
Q5: What are the implications of the metabolic profile of U-47700 for forensic analysis?
A5: U-47700 exhibits metabolic transformations similar to U-49900, resulting in a shared metabolite and isomeric species. [] This overlap in metabolic pathways presents a challenge for forensic analysts, as it necessitates careful interpretation of analytical data to differentiate between exposure to these two substances. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


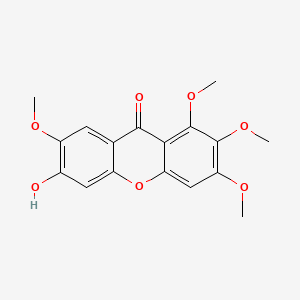
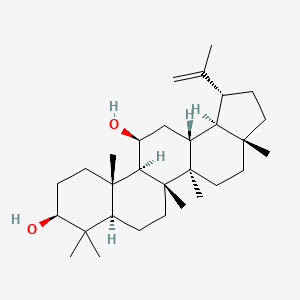

![2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium](/img/structure/B593622.png)
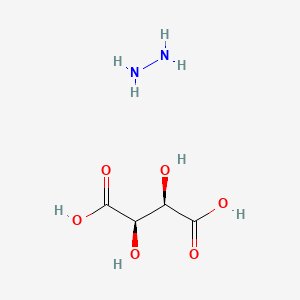

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)
